1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one is a heterocyclic compound that features a pyrrolopyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 2-bromo-5-iodopyridine followed by substitution reactions to introduce the desired functional groups . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote tumor growth and proliferation . This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one can be compared with other pyrrolopyridine derivatives, such as:
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a hydroxyl group instead of a ketone, which can alter its reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds vary in their substituents and have been studied for their inhibitory effects on different enzymes and receptors.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1-methylpyrrolo[2,3-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-5-8-3-4-12(2)10(8)11-6-9/h3-6H,1-2H3 |
InChI Key |
BYYLBIIYGLNGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.